3-Methylene-2-norbornanone

Mutant p53 reactivation Anti-proliferative assay Structure-activity relationship

3-Methylene-2-norbornanone (CAS 5597-27-3), also named 3-methylidenebicyclo[2.2.1]heptan-2-one or methylenenorcamphor, is a bicyclic α-methylene ketone with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g mol⁻¹. The compound is commercially supplied as a ≥97% purity liquid, exhibiting a boiling point of 69–71 °C at 11 mmHg and a density of 0.997 g mL⁻¹ at 25 °C.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 5597-27-3
Cat. No. B1204528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylene-2-norbornanone
CAS5597-27-3
Synonyms3-methylene-2-norbornanone
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESC=C1C2CCC(C2)C1=O
InChIInChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2
InChIKeyFNOOZJAPZFHNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylene-2-norbornanone (CAS 5597-27-3) – Core Identity and Procurement-Relevant Profile


3-Methylene-2-norbornanone (CAS 5597-27-3), also named 3-methylidenebicyclo[2.2.1]heptan-2-one or methylenenorcamphor, is a bicyclic α-methylene ketone with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g mol⁻¹ [1]. The compound is commercially supplied as a ≥97% purity liquid, exhibiting a boiling point of 69–71 °C at 11 mmHg and a density of 0.997 g mL⁻¹ at 25 °C . Its strained norbornane skeleton bearing a reactive exocyclic methylene group conjugated to a ketone defines a pharmacophore and a synthetic handle that distinguish it from simple norbornanones, norbornenes, or saturated bicyclic ketones.

Why Norbornanone or 2‑Methylene Norbornane Cannot Replace 3‑Methylene‑2‑norbornanone in Mutant‑p53‑Targeted Programs


The α-methylene carbonyl motif of 3-methylene-2-norbornanone is the pharmacophoric core responsible for its anti-proliferative activity and mutant-p53 selectivity. Direct SAR dissection demonstrated that removal of either the carbonyl (giving 2-methylene norbornane) or the exocyclic methylene (giving norbornanone) abolishes both potency and selectivity [1]. Consequently, in‑class compounds that lack this exact bifunctional arrangement cannot be interchanged without losing the biological readout that drives procurement for p53-reactivation research.

Quantitative Differentiation Evidence for 3‑Methylene‑2‑norbornanone Versus Closest Analogs


Anti‑Proliferative Potency and Mutant‑p53 Selectivity Versus Norbornanone and 2‑Methylene Norbornane

In a head-to-head SAR study, 3-methylene-2-norbornanone (compound 3) displayed LC₅₀ values of 3.67 µM (Caki-1), 8.28 µM (C33A), and 17.2 µM (Ramos RA1), with >13–29-fold selectivity for mutant-p53 cell lines over wild-type p53 cells. In contrast, norbornanone (4) and 2-methylene norbornane (5) exhibited LC₅₀ values >618 µM and >924 µM, respectively, and showed no selective activity [1]. This represents an approximately >100–200-fold loss in potency upon removal of either the carbonyl or the exocyclic methylene group.

Mutant p53 reactivation Anti-proliferative assay Structure-activity relationship

Stereoselective Photocatalytic Acylation Reactivity Not Available with Simple Norbornanones

3-Methylene-2-norbornanone undergoes TBADT-photocatalyzed acylation with 4-anisaldehyde to yield 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one with stereoselectivity [1]. The exocyclic methylene group acts as a radical acceptor, a reactivity mode that is absent in norbornanone and other saturated bicyclic ketones. While isolated yields for the target compound are not reported in the abstracted data, the transformation represents a chemoselective functionalization that cannot be replicated with norbornanone, which lacks the requisite unsaturation.

Photoredox catalysis Decatungstate Radical acylation

Enhanced Electrophilicity of the α‑Methylene Carbonyl System Compared with Saturated Ketones or Isolated Alkenes

The α-methylene carbonyl group in 3-methylene-2-norbornanone constitutes a soft Michael acceptor capable of reacting with cellular thiols such as cysteine. In the broader class of α-methylene carbonyl compounds, thiol addition rate constants correlate with cytotoxicity, and the conjugated system in 3-methylene-2-norbornanone is essential for mutant-p53-dependent activity [1]. Norbornanone, a saturated ketone, does not function as a Michael acceptor, and 2-methylene norbornane, a simple alkene, lacks the electrophilic activation conferred by the adjacent carbonyl. The target compound therefore uniquely combines moderate electrophilicity with the conformational rigidity of the norbornane scaffold.

Michael acceptor Electrophilicity Cysteine reactivity

High‑Value Application Scenarios Where 3‑Methylene‑2‑norbornanone Outperforms Generic Analogs


Mutant‑p53 Reactivation Screening and Mechanistic Probe Development

3-Methylene-2-norbornanone is the validated lead molecule for identifying small-molecule reactivators of mutant p53. Its LC₅₀ range of 3–8 µM against mutant-p53 cell lines (C33A, Ramos RA1) and >13–29-fold selectivity over wild-type p53 make it the benchmark compound for SAR expansion. Neither norbornanone nor 2-methylene norbornane exhibit any activity or selectivity in this assay [1]. Laboratories conducting phenotypic screening for p53 reactivation or designing covalent probes targeting mutant p53 cysteine residues should procure 3-methylene-2-norbornanone as the essential pharmacophoric starting point.

Photoredox‑Mediated Diversification of the Norbornane Scaffold

The exocyclic methylene of 3-methylene-2-norbornanone serves as a radical acceptor in decatungstate-photocatalyzed acylations, enabling stereoselective installation of aromatic ketone side chains under mild conditions [2]. This reactivity is mechanistically unavailable to norbornanone. Synthetic chemists constructing sp³-rich bicyclic libraries for medicinal chemistry or fragment-based screening should source 3-methylene-2-norbornanone as a privileged photoredox substrate.

Covalent Inhibitor and Chemical Biology Tool Compound Design

The α-methylene carbonyl group is a soft Michael acceptor that covalently engages cysteine thiols, a property directly linked to the compound's cellular activity [1]. This electrophilic warhead, embedded in a rigid bicyclic framework, provides a defined geometry for targeting specific cysteine residues in mutant p53 or other disease-relevant proteins. Saturated ketones or non-conjugated alkenes lack this covalent capacity, making 3-methylene-2-norbornanone the preferred scaffold for structure-based covalent inhibitor design.

Reference Standard for α‑Methylene Carbonyl SAR Campaigns

Because the potency cliff between 3-methylene-2-norbornanone (LC₅₀ 3–8 µM) and its deconstructed analogs (>618 µM) is quantitatively defined [1], the compound serves as an ideal reference standard for any SAR program exploring α-methylene carbonyl pharmacophores. Procurement of the exact compound ensures that biological results can be directly benchmarked against published data, a critical requirement for reproducible lead optimization.

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